molecular formula C21H21ClN4S B2427607 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine CAS No. 477866-90-3

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine

Cat. No.: B2427607
CAS No.: 477866-90-3
M. Wt: 396.94
InChI Key: KPXBIBLODBKPMZ-UHFFFAOYSA-N
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Description

“4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C20H19ClN4S . It belongs to a class of compounds known as thioxopyrimidines, which are characterized by the presence of a pyrimidine ring with an exocyclic sulfur atom . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like our compound of interest, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines often involve the introduction of a thiol group, which provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Scientific Research Applications

Synthesis and Derivatives

  • Pyrimidines with a sulfanyl group, including derivatives of 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine, have been synthesized for a range of biological activities. These include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).
  • The synthesis process of sulfanyl pyrimidin derivatives has been achieved through the reaction of various compounds, leading to different derivatives with potential biological activities (Bassyouni & Fathalla, 2013).

Crystal Structure and Cytotoxic Activity

  • The crystal structure of similar 4-thiopyrimidine derivatives has been studied, revealing variations in hydrogen-bond interactions and cytotoxicity against various cell lines (Stolarczyk et al., 2018).

Antifolate Inhibitors and Antitumor/Antibacterial Agents

  • Certain 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which include structures similar to this compound, have been synthesized as inhibitors of thymidylate synthase and potential antitumor/antibacterial agents (Gangjee et al., 1996).

Antiviral Activity

  • Some pyrimidines with substituted groups, including sulfanyl, have been investigated for antiviral activity against herpes and retroviruses, demonstrating notable efficacy in certain cases (Holý et al., 2002).

Hydrogen Bonding and Solid-State Packing

  • The solid-state packing of sulfur-substituted 2-aminopyrimidines, including those similar to the compound , has been examined. The occurrence of N-H—S hydrogen-bonding associations in these structures has been a key focus, indicating their potential interactions (Lynch et al., 2002).

Mechanism of Action

While the specific mechanism of action for “4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine” is not available, similar compounds have been reported as inhibitors of CDK9, a protein kinase often linked to cancer .

Future Directions

The potential of compounds with a pyrimidine moiety, like “4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXBIBLODBKPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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